N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide
CAS No.:
Cat. No.: VC16273864
Molecular Formula: C19H19N3OS2
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3OS2 |
|---|---|
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C19H19N3OS2/c1-11-6-7-13(8-12(11)2)22-16(23)9-24-18-17-14-4-3-5-15(14)25-19(17)21-10-20-18/h6-8,10H,3-5,9H2,1-2H3,(H,22,23) |
| Standard InChI Key | KTOKZMPPILEBST-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4)C |
Introduction
N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide is a complex organic compound characterized by its unique structural features. It belongs to the class of thiazolidine derivatives and is recognized for its potential pharmacological applications due to its functional groups, including amides and thiazoles. The molecular formula of this compound is C27H29N3O3S, with a molecular weight of approximately 475.6 g/mol.
Synthesis and Chemical Reactions
The synthesis of N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide typically involves multi-step organic reactions. One effective method includes the formation of the tricyclic core through cyclization reactions, followed by the introduction of the thiazole and amide functionalities. Common reagents used in these reactions include those typically involved in cyclization and functional group transformations.
| Synthetic Step | Description |
|---|---|
| Formation of Tricyclic Core | Cyclization reactions |
| Introduction of Functional Groups | Addition of thiazole and amide functionalities |
Potential Applications and Biological Activity
This compound has several potential applications due to its unique structure and functional groups. It is classified based on its functional groups, which are known for their roles in medicinal chemistry. The mechanism of action likely involves interactions with specific biological targets such as enzymes or receptors. While specific physical properties like density and boiling point are not readily available, general characteristics can be inferred from similar compounds in its class.
| Potential Application | Description |
|---|---|
| Pharmacological Applications | Potential roles in medicinal chemistry |
| Biological Activity | Interaction with enzymes or receptors |
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide can be compared to other compounds with similar structural features but different functionalities. For instance, N-(3-{7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraen-12-yloxy}phenyl)acetamide has a different molecular formula (C17H15N3O2S) and lacks the sulfanyl group .
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide | Tricyclic framework with sulfanyl group | Potential pharmacological applications |
| N-(3-{7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraen-12-yloxy}phenyl)acetamide | Lacks sulfanyl group, different molecular formula | Different reactivity and potential applications |
Future Research Directions
Further studies are necessary to elucidate the specific mechanisms and efficacy of N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide in biological systems. Interaction studies with biological targets will provide insights into its therapeutic viability and potential applications in various fields.
Given the complexity and potential of this compound, continued research into its synthesis, chemical properties, and biological interactions will be crucial for unlocking its full potential in scientific and medical applications.
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